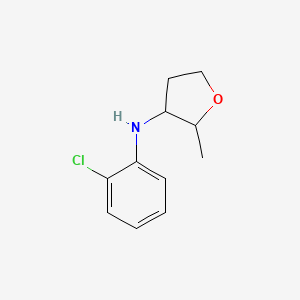

N-(2-chlorophenyl)-2-methyloxolan-3-amine

Description

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C11H14ClNO/c1-8-10(6-7-14-8)13-11-5-3-2-4-9(11)12/h2-5,8,10,13H,6-7H2,1H3 |

InChI Key |

WMJVYFVJOWKIDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution and Cyclization Approaches

The synthesis of aminooxolane derivatives generally involves constructing the oxolane ring followed by introducing the amino and chlorophenyl functionalities. These strategies often employ nucleophilic substitutions, cyclizations, and subsequent functional group modifications.

Multi-step Synthesis via Aromatic Amination and Ring Formation

A common approach involves initial formation of the aromatic amine followed by cyclization to form the oxolane ring. The aromatic amine precursor is often derived from halogenated benzene derivatives, such as 2-chlorophenyl compounds.

Detailed Preparation Methods

Synthesis via Mixed Anhydrides and Amine Coupling

- Reagents: Acid chlorides, amines, N-methylmorpholine, isobutyl chloroformate, tetrahydrofuran (THF), N,N-dimethylformamide (DMF).

- Reaction Conditions: -15°C to room temperature, inert atmosphere, 1.5 hours.

- Procedure:

- Activation of the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine in THF at low temperature.

- Addition of halogenated benzylamine (e.g., 2-chlorobenzylamine) to form the amide.

- Cyclization to form the oxolane ring, often under reflux or microwave irradiation.

- Yield: Approximately 43%.

Reference: This method is detailed in a reaction scheme involving peptide synthesis strategies, emphasizing the formation of amides from acid chlorides and amines, followed by ring closure to form the oxolane core (see source).

Nucleophilic Aromatic Substitution and Cyclization

- Reagents: 2,6-Difluoro nitrobenzene, 2-chlorobenzylamine, diisopropylethylamine (DIPEA), acetonitrile.

- Reaction Conditions: Room temperature, overnight stirring.

- Procedure:

- Nucleophilic substitution of the aromatic ring with benzylamine in acetonitrile.

- Purification via chromatography.

- Yield: About 43%.

Notes: This method involves aromatic amination followed by ring closure steps to generate the aminooxolane structure.

Reference: As described in the synthesis of related aromatic amines (see source).

Microwave-Assisted Cyclization

- Reagents: 3-Chloropyrazine-2-carboxamide, benzylamine, pyridine, methanol.

- Reaction Conditions: Microwave irradiation at 140°C for 30 minutes.

- Procedure:

- Reaction of the amide with benzylamine under microwave heating.

- Purification by recrystallization.

- Yield: Approximately 80%.

Notes: Microwave-assisted synthesis accelerates ring formation and amination steps, providing high yields and shorter reaction times.

Reference: Detailed in the synthesis of heterocyclic amino derivatives (see source).

Reflux in Ethanol

- Reagents: 2-chlorobenzylamine, ethanol.

- Reaction Conditions: Reflux for 24 hours.

- Procedure:

- Amine and solvent are heated under reflux.

- Precipitate is filtered, washed, and recrystallized.

- Yield: Around 16%.

Notes: This classical method involves nucleophilic substitution of chlorinated aromatic compounds with benzylamine.

Reference: Standard amination protocol (see source).

Other Notable Methods

- Sulfonamide Formation: Involves chlorosulfonic acid treatment of chlorotoluene derivatives, followed by reaction with 3-chloroaniline to form sulfonamide intermediates, which can be further modified to aminooxolanes.

- Hydrogenation and Reduction: Reduction of nitro or azo intermediates to amines, followed by ring closure.

Data Table Summarizing Preparation Methods

Considerations and Optimization

- Yield Optimization: Microwave-assisted methods tend to offer higher yields and shorter reaction times.

- Purity: Recrystallization and chromatography are essential for obtaining high-purity compounds.

- Reaction Monitoring: TLC, HPLC, and NMR are employed to monitor progress and confirm identity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of oxirane derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of phenol or ether derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-methyloxolan-3-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares N-(2-chlorophenyl)-2-methyloxolan-3-amine with structurally related compounds, focusing on substituent effects, physical properties, and reactivity.

Substituent Variations on the Aromatic Ring

a. N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine (CAS 1545810-10-3)

- Structure : Differs in the chloro substituent position (para vs. ortho) and includes an additional methyl group on the phenyl ring.

- Physical Properties : Reported as a liquid, contrasting with solid analogs (e.g., compounds in with melting points >80°C) .

- Implications : The para-chloro and methyl groups may enhance steric hindrance and alter electronic properties compared to the ortho-chloro derivative.

b. N-(3-Bromophenyl)-2-methyloxolan-3-amine (CAS 1546098-17-2)

Heterocyclic Core Modifications

a. N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109)

- Structure : Replaces oxolane with a diphenylmethyl group and aniline.

- Physical State : Yellow-to-beige solid (melting point 131.4°C) .

- Comparison : The bulky diphenylmethyl group likely increases melting point and reduces solubility compared to the oxolane-based target compound.

b. 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine

- Structure : Pyridazine ring instead of oxolane, with methoxy and chloro substituents.

- Crystallography : Planar conformation due to π-conjugation; hydrogen bonding via amine and pyridazine N .

- Implications : The pyridazine ring may enhance rigidity and influence binding interactions in biological systems.

Physical and Spectroscopic Properties

Key Data for Structural Analogs

Hydrogen Bonding and Crystallography

- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide forms centrosymmetric dimers via N–H⋯O hydrogen bonds . By analogy, the target compound’s amine group may participate in similar interactions, affecting solubility and crystal packing.

- Software Tools : Structures of analogs (e.g., T109) were likely determined using SHELX programs (e.g., SHELXL for refinement) , emphasizing the role of crystallography in elucidating molecular conformations.

Biological Activity

N-(2-chlorophenyl)-2-methyloxolan-3-amine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to a methyloxolan ring, along with an amine functional group. Its molecular formula is CHClN, and it has a molecular weight of approximately 211.67 g/mol. The presence of the chlorine atom on the phenyl ring significantly influences the compound's electronic properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. This interaction can lead to alterations in enzyme activity, gene expression, and cellular signaling pathways.

Potential Targets

- Enzymes : The compound may inhibit or activate various enzymes, influencing metabolic pathways.

- Receptors : It could bind to specific receptors, modulating physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, indicating its use as an antimicrobial agent.

- Antiviral Activity : There is ongoing investigation into its effectiveness against viral pathogens, particularly in the context of developing antiviral therapies.

- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antiviral | Potential activity against influenza virus | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Research Highlights

- Antimicrobial Study : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong antimicrobial potential.

- Cytotoxicity Assay : In vitro assays showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines (e.g., HeLa and MCF-7). The IC values were recorded at 15 µM for HeLa cells, suggesting significant cytotoxic effects.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-2-methyloxolan-3-amine | Fluorine substitution on phenyl ring | Antidepressant properties |

| N-(3-fluorophenyl)-2-methyloxolan-3-amine | Different fluorine position | Enhanced receptor binding |

| N-(phenyl)-2-methyloxolan-3-amine | Lacks halogen substitution | Lower antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.